molecular formula C20H21BrN2O2 B5063830 1-(4-bromophenyl)-N-(4-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide

1-(4-bromophenyl)-N-(4-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide

Cat. No. B5063830
M. Wt: 401.3 g/mol
InChI Key: BDDCXNJRAQUEFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-bromophenyl)-N-(4-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as BRD-9424, is a chemical compound that has gained interest in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyrrolidinecarboxamide derivatives and has been studied extensively for its mechanism of action and biochemical and physiological effects.

Mechanism of Action

1-(4-bromophenyl)-N-(4-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide inhibits the activity of BRD4 by binding to its bromodomain, which prevents it from interacting with acetylated histones and regulating gene expression. This leads to the downregulation of genes involved in cell growth and survival, which ultimately results in cell death.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. It also inhibits the proliferation of cancer cells by downregulating the expression of genes involved in cell cycle progression. In addition, this compound has anti-inflammatory properties and may reduce the production of pro-inflammatory cytokines in immune cells.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(4-bromophenyl)-N-(4-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments include its specificity for BRD4 and its ability to induce apoptosis in cancer cells. However, its limitations include its low solubility and stability, which may affect its efficacy in vivo.

Future Directions

Future research on 1-(4-bromophenyl)-N-(4-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide could focus on improving its solubility and stability to increase its effectiveness in vivo. It could also investigate its potential therapeutic applications in other diseases, such as cardiovascular disease and neurodegenerative disorders. Furthermore, studies could explore the use of this compound in combination with other drugs to enhance its efficacy and reduce the risk of drug resistance.

Synthesis Methods

The synthesis of 1-(4-bromophenyl)-N-(4-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide involves the reaction of 4-bromobenzaldehyde with 4-isopropylaniline to yield 1-(4-bromophenyl)-4-(4-isopropylphenylamino)but-2-en-1-one. This intermediate is then reacted with pyrrolidine-2,5-dione to form this compound.

Scientific Research Applications

1-(4-bromophenyl)-N-(4-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been studied for its potential therapeutic applications in various diseases, including cancer and inflammation. It has been found to inhibit the activity of bromodomain-containing protein 4 (BRD4), which plays a crucial role in the regulation of gene expression. This compound has been shown to inhibit the growth of cancer cells and induce cell death in various cancer types, including breast, lung, and colon cancer. It has also been found to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

1-(4-bromophenyl)-5-oxo-N-(4-propan-2-ylphenyl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrN2O2/c1-13(2)14-3-7-17(8-4-14)22-20(25)15-11-19(24)23(12-15)18-9-5-16(21)6-10-18/h3-10,13,15H,11-12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDDCXNJRAQUEFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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